molecular formula C8H14Cl2N2O B1428788 2-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride CAS No. 170026-02-5

2-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride

Cat. No.: B1428788
CAS No.: 170026-02-5
M. Wt: 225.11 g/mol
InChI Key: OJHQJYZERAREKY-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(2-methoxypyridin-4-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-11-8-6-7(2-4-9)3-5-10-8;;/h3,5-6H,2,4,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHQJYZERAREKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Overview

2-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride is a chiral organic compound notable for its unique structural features, including a pyridine ring with a methoxy substitution and an ethanamine moiety. This compound has garnered significant attention in scientific research due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.

Pharmaceutical Development

This compound serves as a lead compound in the development of novel pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity and selectivity towards specific targets.

Potential Therapeutic Areas

  • Neurological Disorders : The compound has been studied for its potential effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests applications in treating mood disorders such as depression and anxiety.

Case Study Example

In one study, derivatives synthesized from this compound exhibited significant binding affinity to serotonin receptors, indicating potential therapeutic effects against depression .

Anti-inflammatory Applications

The compound has shown promise in treating inflammatory conditions due to its ability to modulate immune responses. It may inhibit pathways involved in inflammation, making it a candidate for developing anti-inflammatory drugs.

Case Study Example

Research indicated that derivatives of this compound demonstrated efficacy in models of autoimmune diseases, suggesting its utility in treating conditions like rheumatoid arthritis and multiple sclerosis .

Cancer Research

The compound's interaction with various biological targets has implications for cancer treatment. Its structural similarity to known pharmacophores allows for the exploration of its effects on tumor growth and metastasis.

Case Study Example

In vitro studies have shown that certain derivatives can significantly reduce cell viability in cancer cell lines, indicating potential as anti-cancer agents .

Target Interactions

  • Serotonin Receptors : Modulation of serotonin pathways suggests potential applications in mood regulation.
  • Dopamine Receptors : Binding affinity studies indicate possible therapeutic effects against disorders like schizophrenia.

Mechanism of Action

The mechanism by which 2-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride
  • CAS Number : 170026-02-5
  • Molecular Formula : C₈H₁₄Cl₂N₂O
  • Molecular Weight : 225.12 g/mol
  • Structure : Comprises a pyridine ring substituted with a methoxy group at position 2 and an ethanamine side chain at position 4, stabilized as a dihydrochloride salt.

Physicochemical Properties :

  • Solubility : Enhanced water solubility due to dihydrochloride salt formation, typical of amine hydrochlorides .
  • Stability : Hydrochloride salts generally improve stability for storage and handling .
  • Applications : Used as a synthetic intermediate in pharmaceuticals, particularly in receptor-targeting molecules (e.g., G-protein coupled receptors) .
Table 1: Structural and Functional Comparison
Compound Name (CAS No.) Molecular Formula Molecular Weight Key Structural Differences Applications/Notes Reference
2-(2-Methoxypyridin-4-yl)ethanamine (764708-27-2) C₈H₁₂N₂O 152.20 Free base (no HCl); lacks ionic solubility Intermediate in organic synthesis
(S)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride (1914157-92-8) C₈H₁₄Cl₂N₂O 225.12 Chiral center at ethanamine carbon; enantiomer Potential for stereoselective receptor binding
Betahistine dihydrochloride (N-Methyl-2-(pyridin-2-yl)ethanamine dihydrochloride) C₈H₁₄Cl₂N₂ 209.12 Pyridin-2-yl substitution; N-methylation Treats vertigo and Ménière’s disease
2-[[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethanamine dihydrochloride C₇H₁₄Cl₂N₄S 261.20 Imidazole-thioether side chain Impurity standard in cimetidine production
25I-NBOMe (2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine) C₁₈H₂₂INO₃ 413.28 Dimethoxyphenyl and benzyl substitution Psychoactive; high toxicity
Key Findings :

Structural Impact on Solubility :

  • The dihydrochloride form of 2-(2-methoxypyridin-4-yl)ethanamine exhibits superior aqueous solubility compared to its free base (764708-27-2) due to ionic interactions .
  • Betahistine dihydrochloride shares this solubility advantage but differs in therapeutic use due to its pyridin-2-yl group .

Pharmacological Relevance: Stereochemistry: The (S)-enantiomer (1914157-92-8) may exhibit distinct receptor-binding properties compared to the racemic mixture, critical for drug efficacy . Toxicity Contrasts: Unlike 25I-NBOMe (a hallucinogen with high mortality risk), this compound lacks documented psychoactivity, emphasizing its role as a safer intermediate .

Industrial and Regulatory Roles :

  • Compounds like 2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethanamine dihydrochloride are used as impurity standards, ensuring pharmaceutical quality control .

Biological Activity

2-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride, also known by its CAS number 170026-02-5, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula: C9H12Cl2N2O
  • Molecular Weight: 235.11 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The methoxy group on the pyridine ring enhances its lipophilicity, potentially increasing its ability to cross cell membranes and interact with intracellular targets.

  • Receptor Interaction: The compound may act as a ligand for specific neurotransmitter receptors, influencing pathways involved in mood regulation and cognitive functions.
  • Enzyme Modulation: It may also inhibit or activate certain enzymes, contributing to its pharmacological effects.

Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to 2-(2-Methoxypyridin-4-yl)ethanamine have shown promise in treating depression and anxiety disorders. A study highlighted the efficacy of related pyridine derivatives in modulating serotonin and norepinephrine levels in the brain, which are critical for mood regulation.

Neuroprotective Properties

The compound's neuroprotective effects have been observed in various in vitro studies. These studies suggest that it may reduce oxidative stress and inflammation in neuronal cells, which are key factors in neurodegenerative diseases .

Case Studies

  • Clinical Application in Depression:
    A clinical trial investigated the use of similar pyridine-based compounds in patients with major depressive disorder. Results showed significant improvement in depressive symptoms compared to placebo, suggesting a potential role for this compound in therapeutic applications .
  • Neuroprotection Against Ischemia:
    In animal models of ischemic stroke, administration of related compounds demonstrated a reduction in infarct size and improved neurological outcomes. This suggests that this compound may have protective effects against ischemic damage .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
2-(4-Methoxyphenyl)ethanamineAntidepressantSerotonin reuptake inhibition
3-(3-Methylpyridin-4-yl)propanamineNeuroprotectiveAntioxidant properties
4-(3-Hydroxyphenyl)piperidineAnxiolyticGABA receptor modulation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride
Reactant of Route 2
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2-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride

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